6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17432766
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12) |
| Standard InChI Key | YNVTWWVAYKQIOD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC=NC=C2C1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework consisting of a six-membered pyrimidine ring fused to a five-membered cyclopentane ring. The carboxylic acid group at position 5 introduces both hydrogen-bonding capacity and pH-dependent ionization characteristics. Key structural parameters include:
The planar pyrimidine ring enables π-π stacking interactions, while the cyclopentane moiety introduces conformational constraints that may influence receptor binding .
Spectroscopic Characteristics
While experimental spectral data remain limited in published literature, computational predictions suggest distinctive NMR signatures:
-
¹H NMR: Expected signals between δ 2.5–3.5 ppm for cyclopentane protons and δ 8.0–9.0 ppm for pyrimidine ring protons.
-
¹³C NMR: Carboxylic acid carbon anticipated near δ 170 ppm, with pyrimidine carbons in the δ 150–160 ppm range .
The compound's ionization behavior (pKa ≈ 4.5 for carboxylic acid) significantly impacts its solubility profile, showing increased water solubility at physiological pH.
Synthetic Methodologies
Structural Analogues
The 2-amino derivative (C₈H₉N₃O₂, MW 179.18 g/mol) demonstrates enhanced biological activity in receptor binding assays, suggesting strategic positions for functional group modifications :
| Derivative | Bioactivity (Ki) | Selectivity |
|---|---|---|
| Parent carboxylic acid | Not reported | N/A |
| 2-Amino analogue | σ1R Ki = 15.6 nM | σ1/σ2 >128:1 |
| Methyl ester prodrug | Improved membrane permeability |
Research Challenges and Future Directions
Key Knowledge Gaps
-
Synthetic Optimization: No published protocols for large-scale production
-
ADMET Profile: Lack of pharmacokinetic data (t₁/₂, Cmax, AUC)
-
Target Engagement: Unclear if effects are σ1R-specific or involve ancillary targets
Promising Research Avenues
-
Prodrug Development: Esterification to improve blood-brain barrier penetration
-
Structure-Activity Relationships: Systematic modification of:
-
Carboxylic acid bioisosteres (tetrazole, sulfonamide)
-
Cyclopentane ring saturation levels
-
-
Therapeutic Expansion: Exploration in neuroprotection and cancer cachexia
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume